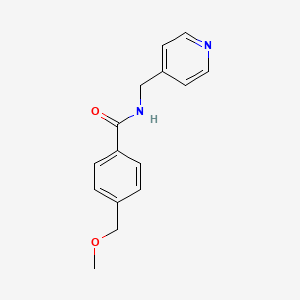![molecular formula C14H17N5OS2 B5613159 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5613159.png)
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its unique properties and mechanisms of action, which make it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine is complex and not fully understood. However, it is known to interact with various cellular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cellular signaling pathways. It has also been shown to modulate the activity of certain receptors, such as GABA receptors and dopamine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular targets and pathways involved. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation and oxidative stress, and modulate neuronal activity and neurotransmitter release. It has also been shown to have antioxidant and cytoprotective effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine in lab experiments include its high potency, selectivity, and specificity for certain cellular targets. This compound can be used as a tool for the study of protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and safety concerns, as well as its limited solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for the study and development of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
3. Identification of new cellular targets and pathways for this compound.
4. Development of new drug delivery systems and formulations for this compound.
5. Evaluation of the safety and toxicity profiles of this compound in preclinical and clinical studies.
6. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for the study of protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. Further research and development of this compound may lead to the discovery of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine involves the reaction of 4-phenylpiperazine-1-carbothioamide with ethyl 2-bromo-2-oxoacetate in the presence of triethylamine and copper powder. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool for the study of protein-ligand interactions and enzyme inhibition. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c15-13-16-17-14(22-13)21-10-12(20)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHDLLWCOJCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5613089.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-iodoaniline](/img/structure/B5613097.png)



![N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5613138.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)

![N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5613189.png)

